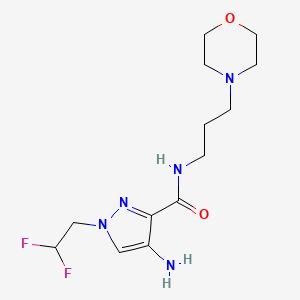
4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H21F2N5O2 and its molecular weight is 317.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as CAS Number 2101195-98-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.
- Molecular Formula : C13H21F2N5O2
- Molecular Weight : 303.34 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a morpholine moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. In a study evaluating various pyrazole compounds, certain derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts the mitotic process in cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 0.08 - 12.07 | Inhibits tubulin polymerization |
| Compound X | 73 - 84 | Induces apoptosis in HeLa cells |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. For instance, derivatives similar to this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The activity was comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 61 - 85% | 76 - 93% |
| Dexamethasone | 76% | 86% |
Antiviral Activity
In the context of antiviral research, pyrazole derivatives have been screened for their efficacy against HIV. A study highlighted that certain analogs exhibited non-toxic activity against HIV replication in a dose-dependent manner, suggesting that structural modifications can enhance antiviral properties .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features. Modifications at specific positions on the pyrazole ring and the introduction of substituents such as morpholine can significantly affect potency and selectivity against various biological targets. For instance, compounds bearing hydrophobic groups tend to exhibit improved binding affinity and biological efficacy .
Case Studies
- Anti-cancer Study : A series of pyrazole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that compounds with morpholine substitution showed enhanced activity against breast cancer cells compared to their non-substituted counterparts.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats demonstrated that certain pyrazole derivatives could reduce inflammation significantly more than standard treatments within a three-hour period post-administration.
Eigenschaften
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N5O2/c14-11(15)9-20-8-10(16)12(18-20)13(21)17-2-1-3-19-4-6-22-7-5-19/h8,11H,1-7,9,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDWXVIYFXIGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C=C2N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














